tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions . For example, “tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate” was synthesized by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran at room temperature .Aplicaciones Científicas De Investigación

Crystal Structures and Molecular Interactions

Research on tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate has contributed to the understanding of molecular interactions and crystal structures. For instance, studies have highlighted the role of hydrogen and halogen bonds involving carbonyl groups in the crystal structures of related compounds (Baillargeon et al., 2017). These insights are crucial in materials science and crystallography.

Synthesis and Antimicrobial Activity

This compound has been studied in the context of synthesizing new chemical entities with potential antimicrobial properties. Research has explored the synthesis of various derivatives from tert-butyl carbazate and their biological activities (Ghoneim & Mohamed, 2013). Understanding these properties can lead to the development of new antibiotics.

Photochemistry and Material Science

In the field of photochemistry, studies have been conducted on the excited-state intramolecular proton transfer (ESIPT) reactions involving derivatives of this compound. These studies are essential for developing advanced materials like white organic light-emitting diodes (WOLEDs) (Zhang et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate can be achieved through a two-step reaction process. The first step involves the synthesis of 5-bromo-1,3-thiazol-4-amine, which is then reacted with tert-butyl chloroformate to form the final product.", "Starting Materials": [ "Thiourea", "Bromine", "Sodium hydroxide", "Chloroform", "Tert-butyl alcohol", "Triethylamine" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-1,3-thiazol-4-amine", "1. Dissolve thiourea in water and add sodium hydroxide to adjust the pH to 8-9.", "2. Add bromine dropwise to the solution while stirring at room temperature.", "3. Continue stirring for 2-3 hours until the reaction is complete.", "4. Filter the resulting solid and wash with water to obtain 5-bromo-1,3-thiazol-4-amine.", "Step 2: Synthesis of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate", "1. Dissolve 5-bromo-1,3-thiazol-4-amine in chloroform and add triethylamine.", "2. Slowly add tert-butyl chloroformate to the solution while stirring at room temperature.", "3. Continue stirring for 2-3 hours until the reaction is complete.", "4. Wash the resulting solid with water and dry to obtain tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate." ] } | |

Número CAS |

1823881-74-8 |

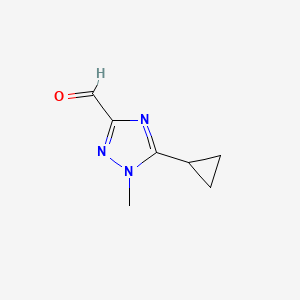

Fórmula molecular |

C8H11BrN2O2S |

Peso molecular |

279.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.